EphB1-IN-10 Covalent Irreversible Binding Mode: Structural Rationale but Missing Selectivity Quantification
EphB1-IN-10 is described as an irreversible/covalent inhibitor of EphB1 based on its 2-chloroacetamide moiety . This suggests a mechanism similar to other quinazoline-based covalent inhibitors that target a non-catalytic cysteine (e.g., G703C mutant) as demonstrated in the Ele-Cys approach [1]. The covalent binding mode could theoretically provide prolonged target engagement and selectivity advantages over reversible inhibitors. However, the compound's exact IC50 against wild-type EphB1, its covalent efficiency (kinact/KI), and its selectivity profile against other EphB family members (EphB2, B3, B4) or a broader kinase panel have not been disclosed in peer-reviewed literature or patents.
| Evidence Dimension | Covalent binding mode confirmation |
|---|---|
| Target Compound Data | Irreversible/covalent binding inferred from 2-chloroacetamide warhead (no kinact/KI data) |
| Comparator Or Baseline | Reversible EphB1 inhibitors (e.g., dasatinib) or other covalent quinazoline inhibitors (e.g., compound 7O3 from PDB 5MJB) with known binding kinetics |
| Quantified Difference | Not available |
| Conditions | Not experimentally determined for EphB1-IN-10 in public domain |
Why This Matters
Covalent inhibition can offer pharmacodynamic advantages, but without kinetic data, the practical benefit over reversible inhibitors or other covalent EphB1 inhibitors cannot be ascertained.
- [1] Kung A, et al. A Chemical-Genetic Approach to Generate Selective Covalent Inhibitors of Protein Kinases. ACS Chem Biol. 2017;12(6):1499-1503. doi:10.1021/acschembio.6b01083 View Source
